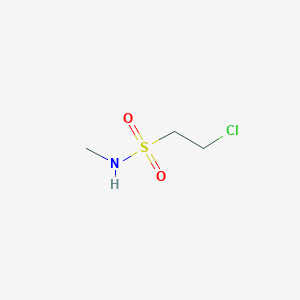
4-(2,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide is a chemical compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluorobenzonitrile and 2-amino-5-methylthiazole.
Reaction Conditions: The 2,4-difluorobenzonitrile is reduced to 2,4-difluorobenzylamine using a nitrile oxidoreductase enzyme. This step is crucial as it ensures a high conversion rate and is environmentally friendly.
Coupling Reaction: The 2,4-difluorobenzylamine is then coupled with 2-amino-5-methylthiazole under appropriate conditions to form the desired product.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The use of biocatalysts, such as nitrile oxidoreductase, is preferred due to their efficiency and eco-friendliness .
Análisis De Reacciones Químicas
Types of Reactions
4-(2,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
4-(2,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(2,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Difluorobenzylamine: A precursor in the synthesis of the compound.
2-Amino-5-methylthiazole: Another precursor used in the synthesis.
N-(2,4-Difluorophenyl)-2-fluorobenzamide: A structurally similar compound with different biological activities.
Uniqueness
4-(2,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its dual fluorine substitution enhances its reactivity and potential biological activity compared to other thiazole derivatives .
Propiedades
Fórmula molecular |
C10H9BrF2N2S |
|---|---|
Peso molecular |
307.16 g/mol |
Nombre IUPAC |
4-(2,4-difluorophenyl)-5-methyl-1,3-thiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C10H8F2N2S.BrH/c1-5-9(14-10(13)15-5)7-3-2-6(11)4-8(7)12;/h2-4H,1H3,(H2,13,14);1H |
Clave InChI |
OPSWUMGWSLWHDP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(S1)N)C2=C(C=C(C=C2)F)F.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B13466301.png)
![1-(Methoxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13466311.png)
![1-[3-(2-methylpropyl)-3H-diazirin-3-yl]methanamine hydrochloride](/img/structure/B13466319.png)

![3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine, trifluoroacetic acid](/img/structure/B13466333.png)
![N-[2-(1H-indol-3-yl)ethyl]hexanamide](/img/structure/B13466339.png)
![(2S)-2-acetamido-3-{[2-(2-methyl-1,3-dioxolan-2-yl)acetyl]oxy}propanoic acid](/img/structure/B13466354.png)



![tert-butylN-{3'-oxo-[1,1'-bi(cyclobutane)]-3-yl}carbamate](/img/structure/B13466388.png)


![[1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13466400.png)
